Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, [3+2] cycloaddition reaction of thiophene derivatives with alkyne moiety and regioselective cycloisomerization can lead to new thiophenes .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, evaluating their anticancer activity against colon HCT-116 human cancer cell line, where some compounds demonstrated potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antioxidant Studies
Another study focused on the synthesis of lignan conjugates via cyclopropanation, revealing that certain synthesized compounds displayed excellent antibacterial and antifungal properties, alongside profound antioxidant potential (Raghavendra et al., 2016).
Anti-Rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in in vivo studies (Sherif & Hosny, 2014).
Application as Disperse Dyes
The compound has also found application in the synthesis of azo dyes, with synthesized azo dyes generally exhibiting good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions might focus on exploring the biological activities of “Ethyl 2-(4-cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” and its derivatives.
Properties
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-19(23)16-14-5-3-4-6-15(14)25-18(16)21-17(22)13-9-7-12(11-20)8-10-13/h7-10H,2-6H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZNYWBOCLEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.